molecular formula C8H15N3O B3214764 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol CAS No. 1152820-32-0

3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol

Cat. No.: B3214764
CAS No.: 1152820-32-0
M. Wt: 169.22
InChI Key: OMQYYQZHGGZKNH-UHFFFAOYSA-N
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Description

“3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, imidazole, a five-membered heterocyclic moiety, has been synthesized from glyoxal and ammonia . Another example is the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, “1-Methyl-1H-pyrazol-3-amine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-5-8(4-10-11)2-7(3-9)6-12/h4-5,7,12H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQYYQZHGGZKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol
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3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol
Reactant of Route 4
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3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol
Reactant of Route 5
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol
Reactant of Route 6
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol

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